

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

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Compound of Interest

Compound Name: *3-Amino-5-fluoro-6-methoxypyridine*

Cat. No.: *B1390502*

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In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, present in a multitude of approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif. The strategic functionalization of the pyridine core with specific substituents can dramatically influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.

This guide focuses on **3-Amino-5-fluoro-6-methoxypyridine** (CAS No: 886372-63-0), a trifunctionalized heterocyclic building block of increasing importance.^{[1][2]} The specific arrangement of an amino group, a fluorine atom, and a methoxy group on the pyridine scaffold provides a powerful combination of reactive handles and property-modulating features. The amino group serves as a versatile point for synthetic elaboration, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group influences the electronic nature of the ring.^{[3][4]} This unique constellation of functionalities makes **3-Amino-5-fluoro-6-methoxypyridine** a valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the realms of oncology, infectious diseases, and beyond.^{[3][5]}

This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, reactivity, and application of this key building block.

Physicochemical Properties and Characterization

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.

Property	Value	Source
CAS Number	886372-63-0	[1]
Molecular Formula	C ₆ H ₇ FN ₂ O	[1]
Molecular Weight	142.13 g/mol	[1]
IUPAC Name	5-fluoro-6-methoxypyridin-3-amine	[1]
Appearance	Solid	[1]
Purity	Typically ≥98%	[1][2]
Canonical SMILES	<chem>COC1=NC=C(N)C=C1F</chem>	[1]
InChI Key	CVMLVBYTEYUXOJ-UHFFFAOYSA-N	[1]

For lot-specific data and full characterization, including NMR, HPLC, and LC-MS, it is recommended to consult the supplier's documentation.[6]

The Synthetic Versatility of 3-Amino-5-fluoro-6-methoxypyridine

The reactivity of **3-Amino-5-fluoro-6-methoxypyridine** is dictated by its three key functional groups, which can be addressed with a high degree of chemical selectivity.

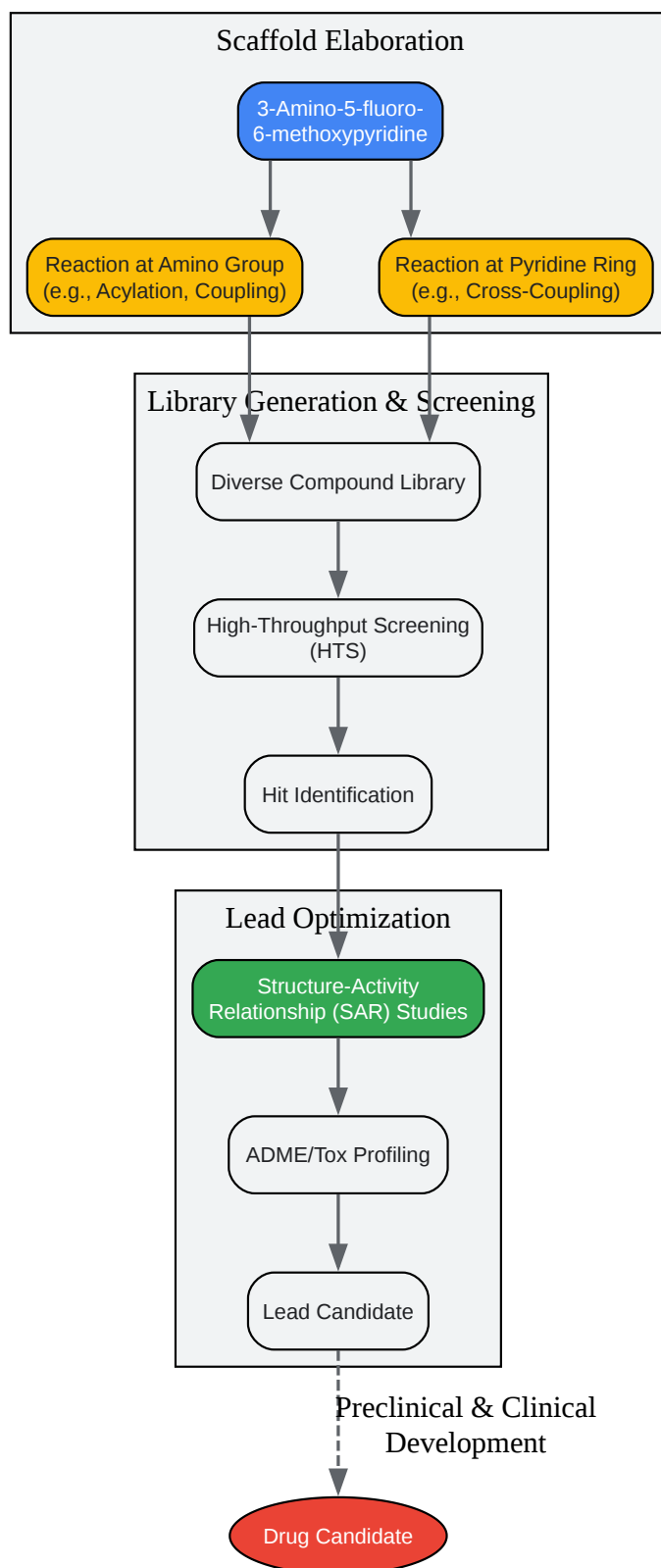
Reactivity Profile:

- The Amino Group (C3-Position): As a primary aromatic amine, this group is a potent nucleophile and a key handle for a wide array of transformations. It readily participates in:
 - Acylation and Sulfonylation: Forming stable amide and sulfonamide linkages, crucial for building larger molecular frameworks.

- Diazotization Reactions: Conversion to a diazonium salt allows for subsequent Sandmeyer-type reactions, introducing a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).
- Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.
- Cross-Coupling Reactions: Participation as a nucleophile in Buchwald-Hartwig amination reactions.
- The Pyridine Ring: The pyridine core, substituted with an electron-donating methoxy group and a moderately deactivating fluorine atom, has a unique electronic profile. The positions on the ring are activated or deactivated towards electrophilic or nucleophilic attack, allowing for selective late-stage functionalization. Halogenated pyridine intermediates are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, enabling the introduction of significant molecular diversity.^[7]
- The Fluorine Atom (C5-Position): The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.^{[4][8]} The C-F bond is exceptionally stable, and the fluorine atom can:
 - Enhance Metabolic Stability: By blocking sites of oxidative metabolism.^[3]
 - Increase Lipophilicity: Which can improve membrane permeability and oral bioavailability.
 - Modulate pKa: Altering the basicity of the nearby amino group and the pyridine nitrogen.
 - Improve Binding Affinity: Through favorable electrostatic interactions with target proteins.

Logical Flow in Drug Discovery

The following diagram illustrates how a building block like **3-Amino-5-fluoro-6-methoxypyridine** is utilized in a typical drug discovery workflow.



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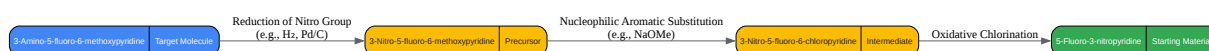
Caption: Drug discovery workflow using a heterocyclic building block.

Synthetic Approaches

While specific, detailed preparations of **3-Amino-5-fluoro-6-methoxypyridine** are proprietary to manufacturers, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.

Proposed Retrosynthetic Pathway

The synthesis would likely start from a readily available substituted pyridine and proceed through a sequence of nitration, reduction, halogenation, and nucleophilic substitution steps.



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Caption: A potential retrosynthetic pathway for the target molecule.

This general approach is analogous to synthetic routes for other functionalized pyridines, which often involve a sequence of acylation, nitration, reduction, diazotization (like the Schiemann reaction for fluorination), and hydrolysis.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of **3-Amino-5-fluoro-6-methoxypyridine** as a coupling partner, the following section details a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Objective: To synthesize a 3-arylated-5-fluoro-6-methoxypyridine derivative. This protocol assumes a prior conversion of the amino group to a halide (e.g., bromide via a Sandmeyer reaction) to create a suitable coupling handle.

Step-by-Step Methodology:

- Reagent Preparation & Inerting the System:
 - Rationale: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor yields. All reagents must be dry and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
 - Procedure: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluoro-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K_2CO_3 , 2.5 eq). The flask is then evacuated and backfilled with nitrogen three times.
- Solvent and Catalyst Addition:
 - Rationale: The solvent system is critical for solubilizing the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is common for Suzuki couplings. The choice of palladium catalyst and ligand is crucial for reaction efficiency.
 - Procedure: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe. Subsequently, add the palladium catalyst, for example, $Pd(PPh_3)_4$ (0.05 eq), to the flask under a positive flow of nitrogen.
- Reaction Execution:
 - Rationale: Most Suzuki couplings require heating to proceed at a reasonable rate. The reaction progress should be monitored to determine the point of completion.
 - Procedure: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- Work-up and Purification:
 - Rationale: The work-up procedure is designed to quench the reaction, remove inorganic salts and the catalyst, and isolate the crude product. Purification is then required to obtain the final compound in high purity.

- Procedure: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 3-arylated-5-fluoro-6-methoxypyridine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Amino-5-fluoro-6-methoxypyridine**. The following information is based on available safety data for this and structurally related compounds.

Hazard Information	Precautionary Measures
Pictogram	GHS07: Harmful/Irritant[1]
Signal Word	Warning[1]
Hazard Statements	H302: Harmful if swallowed.[1] H332: Harmful if inhaled.[1] May cause respiratory irritation.[9] Causes skin and serious eye irritation.[9]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection.[9][10] Use only in a well-ventilated area, such as a chemical fume hood.[9][11]
First Aid	IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] IF ON SKIN: Wash with plenty of soap and water.[12] IF IN EYES: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[9][12]
Storage	Store in a cool, dry, and well-ventilated place.[10] Keep container tightly closed.

Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.^{[10][11][12]}

Conclusion and Future Outlook

3-Amino-5-fluoro-6-methoxypyridine stands out as a highly valuable and versatile heterocyclic building block for modern drug discovery. Its trifunctional nature provides a rich platform for synthetic chemists to generate novel molecular architectures with finely tuned properties. The strategic inclusion of fluorine and the adaptable amino handle make it an ideal starting point for creating libraries of compounds for screening and lead optimization. As the demand for more effective and safer therapeutics continues to grow, particularly in oncology and infectious diseases, the utility of sophisticated, property-enabling intermediates like **3-Amino-5-fluoro-6-methoxypyridine** is set to expand, solidifying its role as a key component in the medicinal chemist's toolbox.

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